molecular formula C22H23N5O3 B12125466 2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12125466
M. Wt: 405.4 g/mol
InChI Key: RKJWANVJENIJBU-UHFFFAOYSA-N
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Description

2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, an ethoxyphenyl group, and a methoxyethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrroloquinoxaline core.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction, where an ethoxyphenyl halide reacts with the pyrroloquinoxaline intermediate.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is typically introduced via an alkylation reaction, using a suitable methoxyethylating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include other pyrroloquinoxaline derivatives with different substituents. These compounds may share similar chemical reactivity but differ in their biological activity and applications. Some examples of similar compounds are:

  • 2-amino-1-(2-methoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-1-(2-ethoxyphenyl)-N-(2-ethoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-amino-1-(2-ethoxyphenyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-3-30-17-11-7-6-10-16(17)27-20(23)18(22(28)24-12-13-29-2)19-21(27)26-15-9-5-4-8-14(15)25-19/h4-11H,3,12-13,23H2,1-2H3,(H,24,28)

InChI Key

RKJWANVJENIJBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N

Origin of Product

United States

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